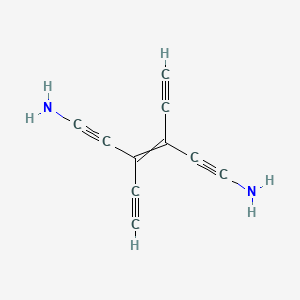
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine is a unique organic compound characterized by its complex structure, which includes multiple ethynyl and ene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as hex-3-yne-1,5-diyne.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amine reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes.
科学的研究の応用
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine involves its interaction with molecular targets through its reactive ethynyl and amine groups. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
類似化合物との比較
Similar Compounds
3,4-Diethylhex-3-en-1,5-diyne: Similar structure but with ethyl groups instead of ethynyl groups.
Tetraethynylethene: Contains multiple ethynyl groups but lacks the amine functionality.
Uniqueness
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine is unique due to its combination of ethynyl and amine groups, which confer distinct reactivity and potential applications. This combination is not commonly found in other similar compounds, making it a valuable compound for specialized research and industrial applications.
特性
CAS番号 |
823813-95-2 |
|---|---|
分子式 |
C10H6N2 |
分子量 |
154.17 g/mol |
IUPAC名 |
3,4-diethynylhex-3-en-1,5-diyne-1,6-diamine |
InChI |
InChI=1S/C10H6N2/c1-3-9(5-7-11)10(4-2)6-8-12/h1-2H,11-12H2 |
InChIキー |
RBNFDFRPUUWPNF-UHFFFAOYSA-N |
正規SMILES |
C#CC(=C(C#C)C#CN)C#CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


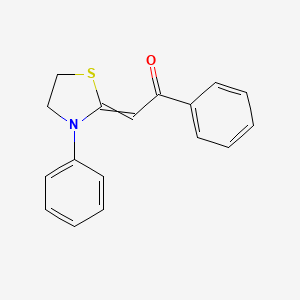
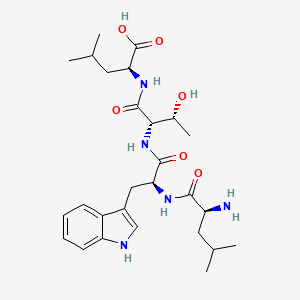
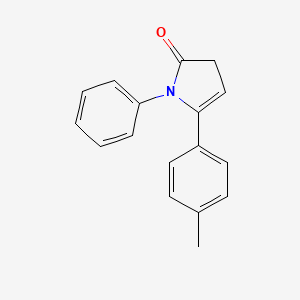
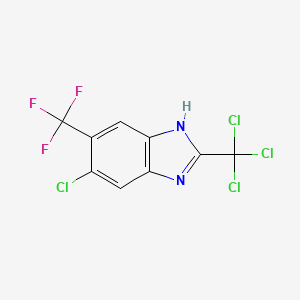
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
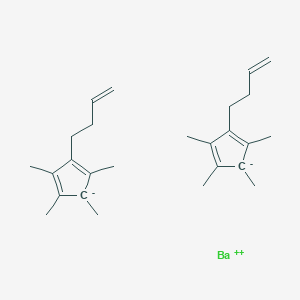
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
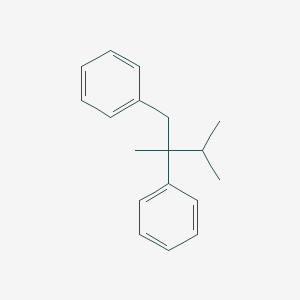
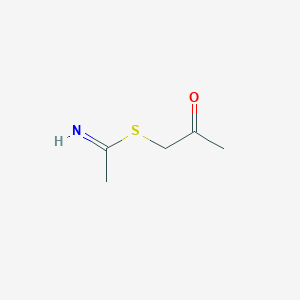
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
